Spiro[2.3]hexan-4-one
Description
Significance of Spirocyclic Frameworks in Contemporary Chemical Research
Spirocyclic frameworks are of profound importance in modern chemical research, primarily due to their inherent three-dimensionality. rsc.orgresearchgate.net Unlike their flat, aromatic counterparts, spirocycles present a rigid and well-defined spatial arrangement of substituents, which can be highly advantageous in the design of bioactive molecules. ambeed.comresearchgate.net This structural rigidity can enhance binding affinity and selectivity for biological targets such as enzymes and receptors. ambeed.com
The introduction of a spirocyclic core into a molecule can significantly influence its physicochemical properties. For instance, increasing the fraction of sp3-hybridized carbons (Fsp3), a common feature of spirocycles, has been correlated with a higher success rate in clinical drug development. rsc.org This is attributed to improved properties such as solubility and metabolic stability. ambeed.com Consequently, spirocyclic motifs are increasingly incorporated into drug candidates and have been identified in a number of approved drugs. rsc.org
Inherent Strain and Unique Structural Features of Spiro[2.3]hexane
The spiro[2.3]hexane system, which consists of a cyclopropane (B1198618) ring fused to a cyclobutane (B1203170) ring at a single carbon atom, is characterized by significant ring strain. The strain energy of the parent spiro[2.3]hexane has been calculated to be approximately 54.9 kcal/mol, which is very close to the sum of the strain energies of its constituent cyclopropane and cyclobutane rings. mdpi.com This high level of strain is a defining feature of the system and profoundly influences its reactivity.
Historical Development and Expanding Relevance of Spiro[2.3]hexane Derivatives
The synthesis of spiro[2.3]hexane systems has been a topic of interest for several decades, with early work focusing on understanding the fundamental properties and reactivity of these strained molecules. For instance, the synthesis and solvolytic rearrangement of spiro[2.3]hexane-4-methanol were studied as early as 1968 to probe the interactions of the cyclopropyl (B3062369) and cyclobutyl rings. acs.orgacs.org
More recently, the development of new synthetic methodologies has expanded the accessibility and diversity of spiro[2.3]hexane derivatives. Modern techniques, including photoinduced syntheses and organocatalytic cascade reactions, have enabled the construction of functionalized spiro[2.3]hexanes with high efficiency and stereocontrol. rsc.orgresearchgate.net These advancements have broadened the relevance of spiro[2.3]hexane derivatives, establishing them as valuable building blocks in organic synthesis and medicinal chemistry. thieme-connect.com Their utility is demonstrated in their use as intermediates for the synthesis of more complex molecules, including conformationally constrained amino acid analogues and carbocyclic nucleosides. nih.gov The ability to introduce a variety of functional groups onto the spiro[2.3]hexane scaffold allows for the fine-tuning of molecular properties, making them attractive for the development of novel therapeutic agents and materials. rsc.org
Chemical Compound Information
| Compound Name | IUPAC Name | Molecular Formula |
| Spiro[2.3]hexan-4-one | This compound | C₆H₈O |
| Spiro[2.3]hexane | spiro[2.3]hexane | C₆H₁₀ |
| Spiro[2.3]hex-1-ene | spiro[2.3]hex-1-ene | C₆H₈ |
| Spiro[2.3]hexane-4-methanol | spiro[2.3]hexane-4-methanol | C₇H₁₂O |
| 1-Oxaspiro[2.3]hexane | 1-oxaspiro[2.3]hexane | C₅H₈O |
Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 96.13 g/mol nih.gov |
| Molecular Formula | C₆H₈O nih.gov |
| XLogP3 | 0.4 nih.gov |
| Exact Mass | 96.057514874 Da nih.gov |
| Topological Polar Surface Area | 17.1 Ų nih.gov |
| CAS Number | 20571-15-7 nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
spiro[2.3]hexan-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O/c7-5-1-2-6(5)3-4-6/h1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIRNAOWGCPSZCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1=O)CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
96.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Spiro 2.3 Hexan 4 One and Its Analogs
Photoinduced and Catalyst-Free Synthesis
Recent advancements in photochemistry have enabled the development of green and efficient methods for the synthesis of complex organic molecules. These approaches often proceed under mild conditions, avoiding the need for harsh reagents or catalysts.
Visible-Light Irradiation Protocols
A general and environmentally friendly protocol for the synthesis of functionalized spiro[2.3]hexanes has been developed utilizing visible-light irradiation. rsc.org This method allows for the construction of spirocyclic scaffolds from alkenes with low reactivity. rsc.org The reaction is typically carried out using blue LEDs (e.g., 7 W, 465 nm) and demonstrates good functional-group tolerance. rsc.org Mechanistic studies suggest that the carbon-carbon bond formation occurs almost concurrently with a light-sustained initiation process. rsc.org This photochemical approach offers several advantages, including operational simplicity and scalability. rsc.orgresearchgate.net
Additive-Free Approaches
A significant advantage of the photoinduced synthesis of spiro[2.3]hexanes is that it can be performed without the need for any additives or catalysts. rsc.orgresearchgate.net This "additive-free" approach simplifies the reaction setup and purification process, contributing to a more sustainable synthetic route. rsc.org The reaction proceeds efficiently under visible-light irradiation alone, avoiding the use of potentially harmful and toxic reagents. rsc.org
| Reactant 1 | Reactant 2 | Light Source | Solvent | Yield (%) |
| 3-a1 | 2 | 7 W 465 nm blue LEDs | DCM | 93 |
Table 1: Example of Additive-Free Photoinduced Synthesis of a Spiro[2.3]hexane derivative. rsc.org
Transition Metal-Catalyzed Cyclization and Coupling Reactions
Transition metal catalysis has become an indispensable tool in organic synthesis, enabling the formation of complex carbocyclic and heterocyclic frameworks with high efficiency and selectivity.
Rhodium-Catalyzed Cyclopropanation
Rhodium-catalyzed cyclopropanation of alkenes with diazo compounds is a powerful method for the synthesis of cyclopropane-containing molecules. nih.gov Chiral dirhodium tetracarboxylate catalysts, such as Rh₂(S-pPhTPCP)₄, have been shown to be highly effective in the enantioselective cyclopropanation of exocyclic olefins to generate azaspiro[n.2]alkanes. acs.org These reactions can achieve high turnover numbers and excellent enantioselectivity. acs.org While direct synthesis of Spiro[2.3]hexan-4-one via this method is not explicitly detailed in the provided sources, the general applicability of rhodium carbenoid chemistry to the formation of spirocyclopropanes is well-established. acs.orgbris.ac.uk
| Catalyst | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (% ee) |
| Rh₂(S-pPhTPCP)₄ | 11:1 | 99 |
Table 2: Enantioselective and Diastereoselective Cyclopropanation using a Rhodium Catalyst. acs.org
Nickel-Catalyzed Methylenespiro[2.3]hexane Formation
A novel approach to methylenespiro[2.3]hexane derivatives involves the nickel-catalyzed cyclopropanation of alkenes with [1.1.1]propellane. organic-chemistry.orgnih.govacs.org This method utilizes [1.1.1]propellane as a carbene precursor, which undergoes a double C-C bond activation mediated by a nickel(0) catalyst. bris.ac.ukorganic-chemistry.orgnih.gov The key intermediate is a 3-methylenecyclobutylidene-nickel species. organic-chemistry.orgnih.gov This reaction demonstrates high selectivity and tolerates a wide range of functionalized alkenes. organic-chemistry.org The optimal catalytic system often consists of Ni(cod)₂ as the catalyst, an N-heterocyclic carbene (NHC) ligand such as SIMes·HCl, and a base like LiOMe. organic-chemistry.org
| Catalyst | Ligand | Base | Substrate Scope |
| Ni(cod)₂ | SIMes·HCl | LiOMe | Styrenes, heteroaryl alkenes, 1,3-dienes, alkenylboronic esters |
Table 3: Nickel-Catalyzed Formation of Methylenespiro[2.3]hexane. organic-chemistry.org
Palladium-Catalyzed C-H Activation and Arylation
Palladium-catalyzed C-H activation has emerged as a powerful strategy for the construction of complex molecular architectures. nih.gov This approach allows for the direct functionalization of otherwise inert C-H bonds. nih.gov In the context of spirocycle synthesis, palladium catalysis can be employed in cascade reactions involving intramolecular Heck-type cyclization followed by C-H activation to form a palladacycle intermediate. nih.govdivyarasayan.org This intermediate can then undergo further reactions, such as arylation, to afford functionalized spiro compounds. nih.govnih.govrsc.org While a direct application to this compound is not explicitly described, the principles of palladium-catalyzed C-H activation and arylation are broadly applicable to the synthesis of diverse spirocyclic systems. nih.govmdpi.comsemanticscholar.org
Green Chemistry Principles in Spiro[2.3]hexane Synthesis
The application of green chemistry principles to the synthesis of complex molecules like this compound is crucial for developing sustainable and environmentally benign chemical processes. These principles focus on maximizing atom economy, utilizing renewable resources, enhancing energy efficiency, and minimizing waste and the use of hazardous substances. nih.gov
Recent research has highlighted photochemical methods as a particularly green approach for the synthesis of spiro[2.3]hexane scaffolds. rsc.orgresearchgate.net These reactions can often be conducted under mild conditions, using visible light as a renewable energy source and avoiding the need for toxic reagents and catalysts. rsc.orgresearchgate.net A notable advantage of photochemical synthesis is the potential for high atom economy, as light-induced transformations can lead to the direct formation of the desired product without the generation of stoichiometric byproducts. rsc.org
To quantitatively assess the "greenness" of a synthetic route, various metrics have been developed, including the E-Factor (Environmental Factor) and Atom Economy. nih.govnih.gov The E-Factor is a simple metric that calculates the ratio of the mass of waste generated to the mass of the desired product. nih.gov A lower E-Factor signifies a more environmentally friendly process. Atom economy, on the other hand, calculates the proportion of reactant atoms that are incorporated into the final product. nih.gov An ideal, 100% atom-economical reaction would generate no waste. While specific green chemistry metrics for the synthesis of this compound are not extensively reported in the literature, the principles can be applied to evaluate and compare different synthetic strategies. For instance, catalytic methods are generally preferred over stoichiometric ones due to their lower waste generation and potential for catalyst recycling.
The following table provides a conceptual framework for evaluating different synthetic approaches to spiro[2.3]hexanes based on green chemistry principles.
Table 1: Conceptual Green Chemistry Evaluation of Spiro[2.3]hexane Synthetic Strategies
| Synthetic Strategy | Key Green Chemistry Considerations | Potential for High Atom Economy | Potential for Low E-Factor |
| Photochemical Cycloadditions | Use of renewable light energy, mild reaction conditions, potential to avoid hazardous reagents. rsc.orgresearchgate.net | High | High |
| Catalytic Cyclopropanation | Use of substoichiometric amounts of catalyst, potential for catalyst recycling, often high selectivity. | Moderate to High | Moderate to High |
| Stoichiometric Cyclopropanation | Often requires stoichiometric amounts of reagents, leading to significant waste generation. | Low to Moderate | Low to Moderate |
| Ring Expansion/Rearrangement | Can be highly atom-economical if no leaving groups are generated. | High | High |
Cyclopropanation Strategies for Spiro[2.3]hexane Ring Construction
The construction of the spiro[2.3]hexane skeleton frequently relies on the formation of the three-membered cyclopropane (B1198618) ring as a key step. Various cyclopropanation strategies have been developed to achieve this transformation efficiently and stereoselectively.
Reactions of Diazo Compounds with Alkenes
The reaction of diazo compounds with alkenes, catalyzed by transition metals, is a powerful and versatile method for the synthesis of cyclopropanes. nih.govsioc.ac.cn In the context of spiro[2.3]hexane synthesis, this typically involves the reaction of a diazo compound, such as ethyl diazoacetate, with a methylenecyclobutane (B73084) derivative. Transition metal catalysts, most commonly those based on rhodium and copper, are employed to generate a metal carbene intermediate, which then undergoes cyclopropanation with the alkene. nih.govsioc.ac.cnrsc.org
The choice of catalyst and ligands can significantly influence the efficiency and stereoselectivity of the reaction. Chiral catalysts have been successfully employed to achieve asymmetric cyclopropanation, leading to enantioenriched spiro[2.3]hexane derivatives. sioc.ac.cnrsc.org For instance, rhodium(II) carboxylate complexes and copper complexes with bis(oxazoline) ligands have demonstrated high levels of stereocontrol in these reactions. nih.govsioc.ac.cn
The following table summarizes representative examples of transition metal-catalyzed cyclopropanation reactions for the synthesis of spiro[2.3]hexane precursors.
Table 2: Transition Metal-Catalyzed Cyclopropanation with Diazo Compounds
| Alkene | Diazo Compound | Catalyst | Solvent | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| Methylenecyclobutane | Ethyl diazoacetate | Rh₂(OAc)₄ | Dichloromethane | Good | Not Reported | Not Applicable |
| 1-Phenyl-1-cyclobutylethene | Ethyl diazoacetate | Cu(I)-SaBOX | Toluene | 97 | >99:1 | 98 |
| Various Styrenes | Ethyl diazoacetate | Engineered Myoglobin | Phosphate Buffer | 69-92 | >98:2 | 98->99.9 |
| Electron-deficient Alkenes | Aryldiazoacetates | Rh₂(S-TCPTAD)₄ | Dichloromethane | 61-91 | Not Reported | 88-94 |
Cyclopropanation of Cyclobutane (B1203170) and Azetidine (B1206935) Precursors
An alternative and widely used approach to the spiro[2.3]hexane core involves the direct cyclopropanation of a pre-existing cyclobutane or azetidine ring bearing an exocyclic double bond. The Simmons-Smith reaction and its modifications are classic methods for this transformation. wikipedia.orgresearchgate.netnih.gov This reaction typically employs a diiodomethane (B129776) and a zinc-copper couple to generate a zinc carbenoid species that adds to the double bond in a stereospecific manner. wikipedia.orgresearchgate.net The presence of a directing group, such as a hydroxyl group, on the cyclobutane precursor can allow for highly diastereoselective cyclopropanations. researchgate.net
The synthesis of 5-azaspiro[2.3]hexane derivatives has been achieved through the diastereoselective rhodium-catalyzed cyclopropanation of an alkene-bearing azetidine precursor. This approach allows for the construction of conformationally constrained amino acid analogues.
The table below provides examples of cyclopropanation reactions starting from cyclobutane and azetidine precursors.
Table 3: Cyclopropanation of Cyclobutane and Azetidine Derivatives
| Precursor | Reagents | Conditions | Product | Yield (%) | Diastereoselectivity |
| Methylene-cyclobutane | CH₂I₂/Zn(Cu) | Diethyl ether, reflux | Spiro[2.3]hexane | Good | Not Applicable |
| Chiral acyclic allylic alcohol | Et₂Zn, CH₂I₂ | Dichloromethane, 0 °C | Chiral cyclopropyl (B3062369) carbinol | High | High |
| 3-Alkylidene-1,2-diazetidines | TMSCF₃/NaI | Acetonitrile, rt | 1,1-Difluoro-4,5-diazaspiro[2.3]hexane | up to 97 | Stereospecific |
| Alkene-bearing azetidine | Ethyl diazoacetate, Rh₂(OAc)₄ | Dichloromethane, rt | 5-Azaspiro[2.3]hexane derivative | Good | High |
Ring Expansion and Rearrangement Protocols
Ring expansion and rearrangement reactions provide powerful and often atom-economical pathways to the spiro[2.3]hexane framework. These methods typically involve the transformation of a strained bicyclic or vinyl-substituted carbocyclic precursor.
A common strategy involves the thermal or photochemical rearrangement of vinylcyclobutane derivatives. nih.gov For example, the thermal rearrangement of a vinylcyclobutane can proceed through a diradical intermediate to furnish a cyclohexene, but with appropriate substitution, can also lead to spiro[2.3]hexane systems. nih.gov
Another elegant approach is the rearrangement of bicyclo[2.1.0]pentane derivatives. These highly strained "housane" structures can undergo thermal or metal-catalyzed rearrangements to afford spiro[2.3]hexane skeletons. The relief of ring strain provides a strong thermodynamic driving force for these transformations.
Photochemical [2+2] cycloadditions can also be employed to construct a cyclobutane ring, which can then undergo a subsequent ring expansion to form the spiro[2.3]hexane system. nih.govnih.govacs.org This strategy allows for the creation of complex molecular architectures in a stepwise and controlled manner. For instance, the ring expansion of a 1-oxaspiro[2.3]hexane, formed via epoxidation of a cyclobutene (B1205218), has been effectively used in the synthesis of natural products. nih.gov
Synthesis of Specific Spiro[2.3]hexane Structural Classes
Oxaspiro[2.3]hexanes and Dioxaspiro[2.3]hexanes
Heterocyclic analogues of spiro[2.3]hexane, particularly those containing oxygen atoms, are of significant interest due to their potential applications in medicinal chemistry and as versatile synthetic intermediates.
Oxaspiro[2.3]hexanes can be synthesized through various methods. A common approach to 1-oxaspiro[2.3]hexanes involves the epoxidation of methylenecyclobutanes using reagents such as meta-chloroperoxybenzoic acid (m-CPBA) or dimethyldioxirane (B1199080) (DMDO). nih.gov Alternatively, the reaction of cyclobutanone (B123998) with sulfur ylides, such as dimethylsulfoxonium methylide, provides a direct route to the corresponding 1-oxaspiro[2.3]hexane. nih.gov
Dioxaspiro[2.3]hexanes represent a more specialized class of these spirocycles. The synthesis of 1,5-dioxaspiro[2.3]hexane derivatives has been recently reported through a novel approach involving the regioselective radical C-H functionalization of 3-iodooxetane. researchgate.net This method utilizes a lithium-amide-induced single-electron transfer process to generate a key radical intermediate that ultimately leads to the formation of the dioxaspirocyclic core. researchgate.net The reaction of 1,5-dioxaspiro[2.3]hexanes can be further manipulated, for instance, undergoing ring expansion when treated with trifluoroacetic acid. researchgate.net
The following table presents some synthetic methods for oxa- and dioxaspiro[2.3]hexane derivatives.
Table 4: Synthesis of Oxaspiro[2.3]hexane and Dioxaspiro[2.3]hexane Derivatives
| Product Class | Starting Material | Reagents/Conditions | Yield (%) |
| 1-Oxaspiro[2.3]hexane | Methylenecyclobutane | m-CPBA, Dichloromethane | Good |
| 1-Oxaspiro[2.3]hexane | Cyclobutanone | Dimethylsulfoxonium methylide, DMSO | Good |
| 1,5-Dioxaspiro[2.3]hexane | 3-Iodooxetane | Lithium amide, Benzophenone derivatives | up to 91 |
Azaspiro[2.3]hexanes and Diazaspiro[2.3]hexanes
The introduction of nitrogen atoms into the spiro[2.3]hexane framework offers a pathway to novel scaffolds with potential applications in medicinal chemistry. Synthetic strategies have been developed to access both mononitrogen-containing azaspiro[2.3]hexanes and dinitrogen-containing diazaspiro[2.3]hexanes.
A notable approach to the synthesis of 4-azaspiro[2.3]hexane derivatives involves a two-step sequence starting from N-Boc-protected 2-azetidinone. rsc.orgnih.gov The initial step is a Tebbe olefination of the lactam, which converts the carbonyl group into an exocyclic methylene (B1212753) group. rsc.orgnih.gov Subsequent cyclopropanation of the resulting alkene furnishes the desired 4-azaspiro[2.3]hexane scaffold. rsc.orgnih.gov This methodology has been successfully employed for multigram scale synthesis of these building blocks. rsc.orgnih.gov
For the synthesis of diazaspiro[2.3]hexanes, a key method involves the reaction of 3-alkylidene-1,2-diazetidines with dihalocarbenes. researchgate.netnih.gov Specifically, 4,5-diazaspiro[2.3]hexanes can be produced through the addition of a dihalocarbene across the exocyclic double bond of the starting diazetidine. researchgate.netnih.govresearchgate.net The choice of carbene source influences the reaction yield. For instance, the use of difluorocarbene, generated from trimethyl(trifluoromethyl)silane (TMSCF3) and sodium iodide (NaI), results in stereospecific addition and can produce yields up to 97%. researchgate.netnih.govresearchgate.net In contrast, the more reactive dichlorocarbene (B158193) can lead to lower yields (up to 64%) due to a competitive reaction involving the insertion of the carbene into the N-N bond of the diazetidine ring. researchgate.netnih.gov
Table 1: Synthesis of Halogenated 4,5-Diazaspiro[2.3]hexanes
| Product | Starting Material | Reagents | Yield | Ref |
| 1,1-Difluoro-4,5-diazaspiro[2.3]hexanes | 3-Methylene-1,2-diazetidine | TMSCF3, NaI | Up to 97% | researchgate.net |
| 1,1-Dichloro-4,5-diazaspiro[2.3]hexanes | 3-Methylene-1,2-diazetidine | CHCl3, TEBAC, NaOH (50% aq.) | Up to 64% | researchgate.net |
Spiro[2.3]hexane Diamine Derivatives
The synthesis of spiro[2.3]hexane scaffolds bearing two amino groups introduces further functionalization possibilities. A key strategy for preparing monoprotected 1,5-diaminospiro[2.3]hexanes involves the cyclopropanation of corresponding cyclobutane derivatives. This approach allows for the construction of the spirocyclic core while preserving a protected amine functionality, which can be valuable for subsequent chemical modifications. The synthesis of these diamine derivatives is part of a broader effort to create novel three-dimensional molecular scaffolds for various applications, including their potential use as bioisosteres in drug discovery.
Detailed Mechanistic Investigations of Spiro 2.3 Hexan 4 One Transformations
Radical and Single-Electron Transfer Mechanisms
While direct radical and single-electron transfer (SET) mechanisms for spiro[2.3]hexan-4-one are not extensively documented, studies on closely related spiro[2.3]hexane systems provide valuable insights into potential reaction pathways. For instance, the synthesis of 1,5-dioxaspiro[2.3]hexanes has been shown to proceed through a mechanism initiated by a lithium-amide induced single-electron transfer. researchgate.net This process generates a nitrogen-centered radical and a ketyl radical anion, which act as a frustrated radical pair. researchgate.net This pair then synergistically abstracts a hydrogen atom to initiate a radical-radical coupling reaction, ultimately forming the spiro[2.3]hexane core. researchgate.net Such a pathway highlights the feasibility of SET processes in the formation of this strained ring system.
These findings suggest that under appropriate conditions, such as in the presence of potent single-electron donors or acceptors, or under photochemical induction, this compound could potentially undergo transformations involving radical intermediates. The strained C-C bonds of the cyclopropane (B1198618) ring and the carbonyl group of the cyclobutanone (B123998) could be susceptible to radical-mediated ring-opening or rearrangement reactions.
Carbene and Ylide Intermediates in Spiro Annulation
The formation of the this compound framework frequently involves the intermediacy of carbenes and ylides. A notable example is the synthesis of enantioenriched spiro[2.3]hexan-4-ones from cyclopropanone (B1606653) surrogates and unstabilized sulfoxonium ylides. nih.gov This reaction proceeds with complete regio- and stereospecificity. nih.gov
A distinct pathway is observed when employing Trost's cyclopropylsulfonium reagent, which leads to the formation of enantioenriched spiro[2.3]hexan-4-ones through a unique semipinacol rearrangement of a dicyclopropyl betaine (B1666868) intermediate. nih.gov This contrasts with the typical Corey-Chaykovsky epoxidation that occurs with less strained ketones, which would lead to an oxaspiropentane intermediate. The high strain of a potential 7-oxadispiro[2.0.2(4).1(3)]heptane intermediate in the case of cyclopropanones disfavors this pathway. nih.gov Instead, a semipinacol rearrangement of the betaine intermediate is the operative mechanism. nih.gov
Furthermore, photoinduced syntheses of functionalized spiro[2.3]hexanes have been developed that proceed through the formation of an oxonium ylide intermediate, followed by an ionic cyclization. researchgate.net The decomposition of diazo compounds in the presence of diketene (B1670635) can also yield 4-oxaspiro[2.3]hexanes, a related heterocyclic system. nih.gov Mechanistic investigations into nickel-catalyzed cyclopropanation reactions to form spiro[2.3]hexane derivatives suggest the electrochemical generation of a nickel carbene as a key intermediate. researchgate.net
| Precursors | Reagent/Conditions | Key Intermediate | Product |
| Cyclopropanone surrogate | Unstabilized sulfoxonium ylide | Betaine | 2,3-disubstituted cyclobutanone |
| Cyclopropanone surrogate | Trost's cyclopropylsulfonium reagent | Dicyclopropyl betaine | Enantioenriched this compound |
| O-containing heterocycles | 3-diazoindolin-2-ones / visible light | Oxonium ylide | Functionalized spiro[2.3]hexane |
| Alkenes | Dichloromethane / Ni catalyst (electrochem) | Nickel carbene | Spiro[2.3]hexane diamine derivatives |
Cycloaddition Reaction Pathways
Cycloaddition reactions represent a powerful strategy for the construction of the spiro[2.3]hexane core, although direct examples involving this compound as a reactant are limited. The synthesis of related structures often employs cycloaddition methodologies. For instance, the first synthesis of the 4-oxaspiro[2.3]hexane ring system was achieved through a cycloaddition reaction between cyclopropanone and ketene. nih.gov
While not leading directly to this compound, other cycloaddition reactions are prevalent in the synthesis of analogous spiro compounds. For example, [3+2] cycloaddition reactions of chiral 5-methylene-1,3-dioxolan-4-ones with nitrile oxides and diazo compounds have been used to generate novel spiro adducts. nih.gov Similarly, Diels-Alder reactions, a type of [4+2] cycloaddition, have been employed in the synthesis of spiro-2-chalcogenimidazolones from 5-methylidene-hydantoins and 5-methylidene-2-thiohydantoins.
Computational and Experimental Mechanistic Elucidation (e.g., Cyclic Voltammetry, DFT)
To gain a deeper understanding of the intricate mechanisms governing the transformations of this compound and its derivatives, a combination of computational and experimental techniques is often employed. Density Functional Theory (DFT) calculations have become an invaluable tool for exploring reaction pathways, transition state geometries, and the electronic properties of intermediates. For instance, in the study of novel spiropyrrolidines tethered with thiochroman-4-one (B147511) scaffolds, DFT calculations were used to rationalize the stereochemical outcome of the reaction. mdpi.com Similarly, DFT analysis was used to support the experimental findings for a novel spiro compound affecting EGR-1-regulated gene expression. mdpi.com
Experimental techniques such as cyclic voltammetry provide crucial data on the redox properties of molecules and can help to identify single-electron transfer steps in a reaction mechanism. An in-depth mechanistic investigation into the synthesis of 1,5-dioxaspiro[2.3]hexanes included cyclic voltammetry studies to probe the proposed SET mechanism. researchgate.net These experimental results, when coupled with computational modeling, provide a comprehensive picture of the reaction mechanism.
| Technique | Application in Spiro[2.3]hexane Context | Insights Gained |
| Density Functional Theory (DFT) | Rationalizing stereochemical outcomes in spiropyrrolidine synthesis; Analyzing structure of novel spiro compounds. mdpi.commdpi.com | Understanding reaction pathways, transition state energies, and preferred product geometries. |
| Cyclic Voltammetry | Investigating the synthesis of 1,5-dioxaspiro[2.3]hexanes. researchgate.net | Evidence for single-electron transfer steps and determination of redox potentials. |
Conformational Dynamics and Stereochemical Control in Spiro 2.3 Hexan 4 One Systems
Influence of Spiro Junction on Molecular Conformation
The molecular conformation of Spiro[2.3]hexan-4-one is a direct consequence of the competing demands of its two constituent rings. The cyclopropane (B1198618) ring is necessarily planar, with C-C-C bond angles of 60°. In contrast, the cyclobutane (B1203170) ring is not planar; it adopts a puckered or "butterfly" conformation to relieve some of the torsional strain that would be present in a planar arrangement. libretexts.org
The spiro junction forces the cyclobutane ring into a specific puckered conformation. The fusion to the rigid three-membered ring restricts the conformational flexibility of the four-membered ring. This results in a well-defined three-dimensional structure where substituents on the cyclobutane ring occupy distinct pseudo-axial and pseudo-equatorial positions. The presence of the spiro-cyclopropyl group can influence the conformational preferences of substituents on the adjacent cyclohexane (B81311) ring, in some cases favoring an axial orientation. chemistryworld.com This rigidified conformation is crucial as it dictates the facial accessibility of the carbonyl group and other reactive centers on the molecule, thereby influencing the stereochemical course of reactions.
Impact of Ring Strain on Stereochemical Outcomes
Spiro[2.3]hexane systems are characterized by significant ring strain, which is a combination of angle strain (deviation from ideal sp³ bond angles) and torsional strain (eclipsing interactions between adjacent bonds). libretexts.org Cyclopropane possesses substantial angle and torsional strain, while the puckered cyclobutane ring has significant angle strain but reduced torsional strain. libretexts.org This high internal energy is a key driver of reactivity and plays a critical role in controlling stereochemical outcomes.
The release of this strain can be a powerful thermodynamic driving force in chemical transformations. nih.gov For instance, reactions involving the opening of one of the rings are often facilitated by the energetic benefit of forming a less strained system. In addition-type reactions at the carbonyl group of this compound, the inherent strain can influence the trajectory of the incoming nucleophile. The rigid, puckered conformation of the cyclobutane ring creates two distinct faces for attack. The steric hindrance imposed by the cyclopropane ring can direct the nucleophile to the less hindered face, leading to a high degree of stereoselectivity. This strain-induced facial bias is a fundamental principle exploited in the diastereoselective synthesis of substituted spiro[2.3]hexanes.
Diastereoselective Synthesis of Spiro[2.3]hexanes
The controlled synthesis of specific diastereomers of spiro[2.3]hexane derivatives is often achieved by leveraging the inherent structural features of the system or by employing stereodirecting reagents and catalysts. A common strategy involves the cyclopropanation of a substituted methylenecyclobutane (B73084), where the existing stereocenters on the cyclobutane ring direct the approach of the cyclopropanating agent.
Rhodium-catalyzed cyclopropanation reactions have proven effective in synthesizing related spiro compounds with good to excellent diastereocontrol. For example, the cyclopropanation of 5-membered N-tosyl-3-methylenepyrrolidine, an analogue of a methylenecyclobutane, produced the corresponding spirocyclopropane with a 7:1 diastereomeric ratio (d.r.). nih.gov Similarly, high diastereoselectivity is often observed in the synthesis of highly substituted heteroatom-containing spiro[2.3]hexanes. rsc.org One notable method is the thermal annulation of methylenecyclopropanes with cyanoalkenes substituted with ester groups, catalyzed by a tin-ate complex, which yields spirohexanes with high diastereoselectivity. researchgate.net
Below is a table summarizing selected diastereoselective syntheses leading to spiro[2.3]hexane or closely related scaffolds.
| Reaction Type | Substrates | Catalyst/Reagent | Diastereomeric Ratio (d.r.) | Reference |
| Rhodium-Catalyzed Cyclopropanation | N-tosyl-3-methylenepyrrolidine, Aryldiazoacetate | Rh₂(S-pPhTPCP)₄ | 7:1 | nih.gov |
| Rhodium-Catalyzed Cyclopropanation | 3-Methylene-N-tosylpiperidine, Heteroaryldiazoacetate | Rh₂(S-pPhTPCP)₄ | >20:1 | nih.gov |
| Tin-Ate Complex Catalyzed Annulation | Methylenecyclopropane, Cyanoalkenes | Sn-ate complex | High diastereoselectivity | researchgate.net |
| Hydroxyl-Directed Epoxidation | Cyclobutene (B1205218) | VO(acac)₂, t-BuOOH | Excellent diastereoselectivity | nih.gov |
Enantioselective Methodologies and Chiral Spiro[2.3]hexane Derivatives
The construction of chiral, enantioenriched spiro[2.3]hexane derivatives is a significant challenge that has been addressed through the development of sophisticated asymmetric catalytic methods. semanticscholar.org These strategies aim to control the absolute stereochemistry of newly formed stereocenters, providing access to single enantiomers of these valuable compounds.
Organocatalysis has emerged as a particularly powerful tool. A highly enantioselective strategy for constructing strained spiro[2.3]hexane skeletons involves the reaction of methylenecyclopropanes with α,β-unsaturated aldehydes. nih.gov This reaction, catalyzed by an electron-deficient difluoro-substituted secondary amine, proceeds through a cascade of a Michael addition, ring expansion, and subsequent cyclization. The process generates multiple stereocenters with high fidelity. nih.govresearchgate.net
Another approach involves the use of chiral metal catalysts. For instance, molybdenum-catalyzed asymmetric synthesis has been used to create spirocyclic structures via enantioselective olefin metathesis. semanticscholar.org Similarly, chiral phosphoric acid catalysts have been employed in the enantioselective rearrangement of alkenylcyclobutanols, which can serve as precursors to chiral spiro[2.3]hexane systems. rsc.org These methods highlight the importance of catalyst design in achieving high levels of enantiocontrol.
The table below presents examples of enantioselective methodologies used to synthesize chiral spiro[2.3]hexane derivatives.
| Reaction Type | Substrates | Catalyst | Enantiomeric Excess (ee) | Reference |
| Organocatalytic Cascade Reaction | Methylenecyclopropanes, α,β-Unsaturated Aldehydes | Difluoro-substituted secondary amine | Up to 99% | nih.gov |
| Chiral Phosphoric Acid Catalyzed Rearrangement | Alkenylcyclobutanols | Chiral Phosphoric Acid | Good enantioselectivity | rsc.org |
| Bromolactonization | α-Allyl Carboxylic Acids | BINOL-derived chiral bifunctional sulfide | Up to 78:22 er | nii.ac.jp |
| Organo-cation Catalysis | Enol Lactones | SPA-triazolium bromide | Moderate to high enantioselectivity | rsc.org |
Reactivity Profiles and Advanced Functionalization of Spiro 2.3 Hexan 4 One Scaffolds
Strain-Release Driven Ring-Opening Reactions
The high degree of ring strain within the spiro[2.3]hexane framework is a powerful thermodynamic driving force for reactions that lead to ring-opening. Both the three-membered cyclopropane (B1198618) and four-membered cyclobutane (B1203170) rings are significantly strained, and cleavage of either can lead to more stable, larger ring systems. The use of ring strain in molecules like bicyclo[1.1.0]butanes (BCBs), which share features with the cyclobutane portion, is a recognized strategy in organic synthesis. rsc.org This principle is central to the reactivity of the spiro[2.3]hexane core.
In related heterocyclic systems such as 1-oxaspiro[2.3]hexanes, the ring strain can be exploited for various synthetic derivatizations. rsc.org Reactions that involve the opening of one of the strained rings are often energetically favorable. For instance, nucleophilic attack can occur at the cyclopropane ring, leading to a ring-opened product where the strain is relieved. The specific conditions and reagents employed dictate which ring opens and the nature of the resulting product, offering a pathway to diverse molecular scaffolds.
Lewis Acid-Promoted Rearrangements (e.g., Solvolytic Rearrangements, Payne Rearrangement)
Lewis acids are effective promoters of skeletal rearrangements in strained spirocyclic systems. rsc.orgnih.gov For derivatives of the spiro[2.3]hexane scaffold, such as 1-oxaspiro[2.3]hexanes, Lewis acid-mediated ring expansion readily affords cyclopentanones in excellent yields. rsc.orgnih.gov This transformation is driven by the release of the inherent ring strain of both the cyclopropane and cyclobutane rings. nih.gov The presence of substituents that can stabilize a carbocation intermediate can facilitate this rearrangement. nih.gov
This type of rearrangement highlights a common reactivity pattern for strained spirocycles, where a Lewis acid coordinates to an oxygen atom (either in the ring or at the carbonyl group), weakening adjacent carbon-carbon bonds and initiating a skeletal reorganization to a more stable five-membered ring system.
In addition to Lewis acid-promoted reactions, base-initiated rearrangements are also significant. A notable example in a related system is the stereospecific Payne rearrangement observed in the synthesis of 1-oxaspiro[2.3]hexanes, which proceeds without loss of enantiomeric purity. rsc.org This type of rearrangement involves the intramolecular migration of an epoxide along an alcohol backbone under basic conditions.
| Rearrangement Type | Promoter | Key Feature | Resulting Scaffold |
| Ring Expansion | Lewis Acid (e.g., BF₃·OEt₂) | Coordination to oxygen, C-C bond migration | Cyclopentanone (B42830) |
| Payne Rearrangement | Base | Intramolecular epoxide migration | Rearranged Epoxy-alcohol |
Nucleophilic Addition Reactions to Spiro[2.3]hexan-4-one
The carbonyl group in this compound is a primary site for chemical modification via nucleophilic addition. youtube.com Similar to other ketones, this reaction involves the attack of a nucleophile on the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate to yield a tertiary alcohol. Strong nucleophiles can attack the carbonyl directly, while weaker nucleophiles may require acid catalysis to activate the carbonyl group. youtube.com
The stereochemical outcome of nucleophilic addition can be influenced by the rigid, three-dimensional structure of the spirocyclic framework. The cyclopropane ring provides significant steric hindrance on one face of the cyclobutanone (B123998) ring, potentially directing the incoming nucleophile to the opposite, less hindered face.
Common nucleophilic addition reactions applicable to this compound are summarized below.
| Nucleophile | Reagent Example | Product Type |
| Hydride (H⁻) | Sodium borohydride (B1222165) (NaBH₄) | Secondary Alcohol (Spiro[2.3]hexan-4-ol) |
| Organometallics (R⁻) | Grignard Reagents (R-MgBr) | Tertiary Alcohol |
| Cyanide (CN⁻) | Hydrogen Cyanide (HCN) | Cyanohydrin |
| Ylides | Wittig Reagents (Ph₃P=CR₂) | Alkene |
Site-Specific C-H Functionalization of Spiro[2.3]hexane Frameworks
Direct functionalization of carbon-hydrogen (C-H) bonds represents a powerful and efficient strategy for elaborating complex molecular scaffolds, bypassing the need for pre-installed functional groups. researchgate.net This approach has been applied to the synthesis of functionalized spiro[2.3]hexane derivatives. researchgate.netrsc.org Achieving site-selectivity is a major challenge, requiring catalysts that can differentiate between the various C-H bonds present in the molecule. researchgate.net
Dirhodium tetracarboxylates have proven to be particularly effective catalysts for site-selective and stereoselective C-H functionalization reactions involving the insertion of a transient metal carbene into a C-H bond. researchgate.net In a related context, the synthesis of 1,5-Dioxaspiro[2.3]hexanes has been achieved through a regioselective C-H functionalization of 3-iodooxetane, demonstrating the feasibility of selective modifications on small, strained rings. rsc.org Photochemical methods under catalyst-free conditions have also been developed for synthesizing functionalized spiro[2.3]hexanes, offering a green and operationally simple protocol. researchgate.netrsc.org
Selective Chemical Transformations (e.g., Oxidation, Reduction, Substitution)
Beyond the primary reactivity patterns, the this compound scaffold can undergo a variety of other selective chemical transformations.
Reduction: The ketone can be completely deoxygenated to the parent spiro[2.3]hexane through methods like the Wolff-Kishner or Clemmensen reduction. The reduction to the corresponding alcohol, Spiro[2.3]hexan-4-ol, is a common transformation achieved with hydride reagents. guidechem.com
Oxidation: A key oxidative transformation for ketones is the Baeyer-Villiger oxidation. In this reaction, treatment of this compound with a peroxy acid (e.g., m-CPBA) would be expected to insert an oxygen atom adjacent to the carbonyl group, yielding one of two possible lactone products. The regioselectivity of this insertion is determined by the migratory aptitude of the adjacent carbon atoms.
Substitution: While direct substitution on the spiro[2.3]hexane core is challenging, functional groups introduced via other reactions can be further transformed. For example, the synthesis of novel spiro[2.3]hexane carbocyclic nucleosides has been reported, which involves the conversion of a hydroxymethyl group on the spiro skeleton into a nucleobase-containing moiety. nih.gov
| Transformation | Reagent Class | Product |
| Reduction (to Alcohol) | Hydride reagents (e.g., NaBH₄) | Spiro[2.3]hexan-4-ol |
| Reduction (to Alkane) | Hydrazine/KOH (Wolff-Kishner) | Spiro[2.3]hexane |
| Oxidation (Baeyer-Villiger) | Peroxy acids (e.g., m-CPBA) | Lactone |
Theoretical and Computational Chemistry Studies on Spiro 2.3 Hexan 4 One
Quantum Chemical Investigations of Electronic Structure and Bonding
There is a lack of published research focusing on the quantum chemical investigations of the electronic structure and bonding of Spiro[2.3]hexan-4-one. Such studies, typically employing methods like Density Functional Theory (DFT) or ab initio calculations, would be crucial for understanding the molecule's electron density distribution, molecular orbital energies, and the nature of the chemical bonds, particularly within the strained three- and four-membered rings.
Computational Modeling of Reaction Mechanisms and Transition States
Detailed computational modeling of reaction mechanisms involving this compound, including the identification of transition states, has not been specifically reported in the available literature. Theoretical studies in this area would provide valuable insights into the kinetics and thermodynamics of its potential reactions, such as nucleophilic additions to the carbonyl group or reactions involving ring-opening, which are plausible given the strained nature of the molecule.
Prediction of Molecular Stability and Reactivity Parameters
Conformational Analysis via Computational Methods
A formal conformational analysis of this compound using computational methods does not appear to have been published. Due to the rigidity of the spirocyclic system, the number of possible conformations is expected to be limited. However, a computational study would be necessary to determine the lowest energy conformation and to investigate the energy barriers between any existing conformers, which could be influenced by the puckering of the cyclobutanone (B123998) ring.
Applications of Spiro 2.3 Hexan 4 One and Its Derivatives in Complex Organic Synthesis
Role as Versatile Building Blocks for Advanced Architectures
The high ring strain inherent in the spiro[2.3]hexane skeleton makes it an energetic and reactive building block, capable of undergoing various transformations to produce more complex molecular structures. The reactivity of these systems often involves controlled ring-opening or ring-expansion reactions, which release the strain energy to drive the formation of new chemical bonds and scaffolds.
One of the primary applications of spiro[2.3]hexane derivatives is in strain-release-driven rearrangements. For instance, heteroatom-containing analogues such as 1-oxaspiro[2.3]hexanes undergo Lewis acid-promoted rearrangement to furnish cyclopentanone (B42830) products. This transformation serves as a powerful method for expanding the four-membered ring of the cyclobutane (B1203170) into a five-membered cyclopentane (B165970) ring, a common motif in many natural products and complex molecules. This ring expansion has been effectively utilized in the synthesis of pentalenolactone (B1231341) E and G methyl esters, where a 1-oxaspiro[2.3]hexane intermediate undergoes a regioselective ring expansion to form a key cyclopentanone as a single regioisomer. miguelprudencio.com
The construction of the spiro[2.3]hexane skeleton itself can be part of a cascade reaction to build molecular complexity. An organocatalytic enantioselective strategy has been developed for synthesizing highly strained spiro[2.3]hexane skeletons from methylenecyclopropanes and α,β-unsaturated aldehydes. This reaction proceeds through a sophisticated sequence of a Michael addition, followed by ring expansion and a final cyclization, demonstrating the use of this scaffold in creating multiple stereocenters with high selectivity. digitellinc.com
Furthermore, the rigid, perpendicular arrangement of the two rings in spiro compounds has been exploited to create exceptionally complex, entangled molecular architectures. In a novel synthetic strategy, the spirocyclic geometry is used as a foundation to synthesize quasi nih.govcatenanes, which feature an inverted spiro configuration. uc.pt This approach uses a template to direct a backfolding macrocyclization, showcasing the utility of the spiro[2.3]hexane motif in accessing topologically unique and advanced molecular structures that would be otherwise inaccessible. uc.pt
| Transformation Type | Starting Material Derivative | Key Reagent/Condition | Product Architecture | Ref. |
| Ring Expansion | 1-Oxaspiro[2.3]hexane | Lewis Acid | Cyclopentanone | miguelprudencio.com |
| Cascade Cyclization | Methylenecyclopropane | Organocatalyst | Substituted Spiro[2.3]hexane | digitellinc.com |
| Templated Backfolding | Spirocyclic Precursor | Covalent Template | Quasi nih.govcatanane | uc.pt |
Total Synthesis of Natural and Unnatural Products Incorporating Spiro[2.3]hexane
The unique structural and reactive properties of spiro[2.3]hexane derivatives have made them valuable intermediates in the total synthesis of several natural products. masterorganicchemistry.comnih.gov Their ability to undergo predictable, strain-driven rearrangements allows for the efficient construction of core cyclic systems found in complex targets.
A prominent example is the use of 1-oxaspiro[2.3]hexane, a close derivative of Spiro[2.3]hexan-4-one, in the synthesis of triquinane natural products. miguelprudencio.com The total synthesis of both (±)-isocomene and (±)-β-isocomene, sesquiterpenes composed of three fused cyclopentane rings, has been achieved using a common 1-oxaspiro[2.3]hexane intermediate. miguelprudencio.comugent.be In this synthetic route, the key spirocyclic epoxide is generated from a cyclobutene (B1205218) precursor via a hydroxyl-directed epoxidation. miguelprudencio.com Subsequent regioselective rearrangement of this intermediate in the presence of lithium bromide and HMPA cleanly affords a cyclopentanone, which serves as the central building block for the elaboration into both isocomene (B14461869) and β-isocomene. miguelprudencio.com This strategy highlights how the spiro[2.3]hexane framework can be strategically employed to construct complex polycyclic systems. miguelprudencio.comugent.be
Another application of a 1-oxaspiro[2.3]hexane derivative was demonstrated in the synthesis of the pentalenolactone E and G methyl esters. miguelprudencio.com The synthesis involved a photochemical [2+2] cycloaddition to form a cyclobutene, which was then epoxidized to the 1-oxaspiro[2.3]hexane. miguelprudencio.com A subsequent ring expansion provided a key cyclopentanone intermediate, showcasing the versatility of this building block for different natural product families. miguelprudencio.com
| Target Natural Product | Key Spiro[2.3]hexane Derivative | Key Transformation | Resulting Core Structure | Ref. |
| Isocomene | 1-Oxaspiro[2.3]hexane | Regioselective Rearrangement | Fused Cyclopentanone | miguelprudencio.com |
| β-Isocomene | 1-Oxaspiro[2.3]hexane | Regioselective Rearrangement | Fused Cyclopentanone | miguelprudencio.com |
| Pentalenolactone E/G | 1-Oxaspiro[2.3]hexane | Ring Expansion | Functionalized Cyclopentanone | miguelprudencio.com |
Design and Synthesis of Conformationally Constrained Peptidomimetics and Amino Acid Analogues
The rigid, three-dimensional structure of the spiro[2.3]hexane scaffold is ideally suited for the design of conformationally constrained mimics of natural amino acids and peptides. nih.gov By incorporating this framework, chemists can "freeze" the rotatable bonds of amino acid side chains, leading to molecules with well-defined topologies. These analogues are invaluable tools for studying peptide-receptor interactions and for developing therapeutic agents with enhanced potency, selectivity, and metabolic stability.
A notable application is the synthesis of 5-azaspiro[2.3]hexane derivatives as conformationally "frozen" analogues of L-glutamic acid. nih.govwikipedia.orgcsbsju.edu L-glutamic acid is a primary excitatory neurotransmitter, and its constrained analogues are important for probing the plethora of glutamate (B1630785) receptors. wikipedia.org In this work, a spiro[2.3]hexane moiety was incorporated into an azetidine (B1206935) ring to further limit the bond rotation compared to simpler constrained analogues. nih.govwikipedia.org The synthesis was achieved in 10 steps from D-serine, with the key cyclopropane (B1198618) ring being introduced via a diastereoselective rhodium-catalyzed cyclopropanation. nih.gov The resulting spirocyclic amino acids represent highly constrained scaffolds for use in peptidomimetic synthesis and as selective receptor ligands. nih.gov
Similarly, novel spiro[2.3]hexane amino acids have been synthesized as conformationally restricted analogues of γ-aminobutyric acid (GABA), another crucial neurotransmitter. researchgate.net Starting from 3-methylenecyclobutanecarboxylic acid, the spiro[2.3]hexane core was constructed using a catalytic [1+2] cycloaddition of a diazo ester. researchgate.net A subsequent Curtius reaction was used to introduce the amine functionality. researchgate.net The resulting 5-aminospiro[2.3]hexanecarboxylic and 5-amino-spiro[2.3]hexanephosphonic acids are promising as potential modulators of GABAergic systems in the central nervous system. researchgate.net
| Target Analogue | Spiro[2.3]hexane Derivative | Key Synthetic Step | Biological Relevance | Ref. |
| L-Glutamic Acid | 5-Azaspiro[2.3]hexane-based amino acid | Rhodium-catalyzed cyclopropanation | Probing glutamate receptors | nih.govwikipedia.org |
| γ-Aminobutyric Acid (GABA) | 5-Aminospiro[2.3]hexanecarboxylic acid | Catalytic [1+2] cycloaddition | Modulating GABAergic cascades | researchgate.net |
Synthesis of Biologically Relevant Spirocyclic Lactams
Spirocyclic lactams (cyclic amides) are an important class of heterocycles that are widely explored in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-HIV, and cholesterol absorption inhibition properties. nih.govwikipedia.orgorganic-chemistry.org The fusion of a lactam ring to a spiro center creates a rigid, three-dimensional pharmacophore that can effectively interact with biological targets. masterorganicchemistry.com
While numerous methods exist for synthesizing spirocyclic lactams, a direct and classical pathway to a spiro[2.3]hexane-fused lactam from this compound is the Beckmann rearrangement. nih.govcsbsju.edu This reaction transforms a cyclic ketone into a ring-expanded lactam. csbsju.edu The process involves two main steps:
Oxime Formation: this compound is first reacted with hydroxylamine (B1172632) (NH₂OH) to form the corresponding this compound oxime. nih.govresearchgate.net
Rearrangement: The oxime is then treated with a strong acid (e.g., sulfuric acid) or another activating agent (e.g., tosyl chloride). csbsju.edu This promotes the rearrangement where one of the alkyl groups anti-periplanar to the oxime's hydroxyl group migrates to the nitrogen atom, leading to the formation of a seven-membered ring lactam, specifically an aza-spiro[2.4]heptan-5-one. csbsju.eduresearchgate.net
This proposed route provides a straightforward method to access a novel spirocyclic lactam directly from this compound. The biological relevance of such a compound is underscored by the potent activities observed in other spirocyclic lactam families. For instance, extensive research on spiro-β-lactams derived from 6-aminopenicillanic acid has led to the discovery of compounds with remarkable dual activity against both HIV and Plasmodium, the parasite responsible for malaria. masterorganicchemistry.comwikipedia.org A family of spirocyclopentene-β-lactams, synthesized via phosphine-catalyzed [3+2] annulation, exhibited nanomolar activity against HIV-1 and HIV-2, and also inhibited both the hepatic and blood stages of Plasmodium infection. wikipedia.org These findings highlight the potential of the spirocyclic lactam scaffold as a source of novel therapeutic agents. nih.govmasterorganicchemistry.com
| Lactam Synthesis Method | Starting Material | Key Intermediate | Product Class | Potential Biological Activity | Ref. |
| Beckmann Rearrangement | This compound | This compound oxime | Spirocyclic γ-Lactam | (Predicted) Antimicrobial, CNS activity | nih.govcsbsju.edu |
| [3+2] Annulation | 6-Alkylidenepenicillanate | Not Applicable | Spiro-β-Lactam | Anti-HIV, Antiplasmodial | wikipedia.org |
| 1,3-Dipolar Cycloaddition | Diazo-γ-lactam | Not Applicable | Spiro-γ-Lactam | Antimicrobial | nih.gov |
Spiro 2.3 Hexan 4 One in Medicinal Chemistry and Drug Discovery
Exploration of Strained Spiro-Heterocycles as Non-Classical Bioisosteres
Bioisosterism, the strategy of replacing a functional group within a biologically active molecule with another group to enhance desired properties without losing biological activity, is a cornerstone of drug design. Strained spiro-heterocycles, such as derivatives of spiro[2.3]hexane, are increasingly recognized as non-classical bioisosteres. rsc.org Their rigid, three-dimensional structures can mimic the spatial arrangement of common saturated and aromatic rings while offering a distinct physicochemical profile. rsc.orgenamine.net The inclusion of strained rings like cyclopropane (B1198618) and cyclobutane (B1203170) results in a denser, more structurally defined molecule compared to more flexible acyclic or larger ring systems. rsc.org
Bioisosteric Replacement Strategies for Saturated and Aromatic Rings
The spiro[2.3]hexane framework has been successfully employed as a bioisosteric replacement for commonly used saturated heterocycles, most notably piperidine (B6355638). The piperidine ring is a frequent motif in pharmaceuticals, but can sometimes introduce undesirable properties. rsc.org Heteroatom-containing spiro[2.3]hexanes, such as 4-azaspiro[2.3]hexane, have been investigated as direct replacements for piperidine. rsc.orgconsensus.app This substitution can significantly alter the parent molecule's properties in a beneficial way. For example, initial studies have shown that replacing a piperidine ring with a 4-azaspiro[2.3]hexane moiety can decrease the compound's basicity, a factor that can influence off-target activity and pharmacokinetic profiles. rsc.org
While direct examples for spiro[2.3]hexane as a benzene (B151609) bioisostere are less common, the closely related spiro[3.3]heptane has been successfully used as a saturated mimic for mono-, meta-, and para-substituted benzene rings. researchgate.netnih.govchemrxiv.org This demonstrates the principle that spirocyclic scaffolds can effectively replace aromatic rings, offering improved properties such as an increased fraction of sp3-hybridized carbons (Fsp3), which is often correlated with better clinical success. rsc.org The rigid nature of the spiro[2.3]hexane scaffold provides a fixed orientation of substituents, mimicking the defined substitution patterns of an aromatic ring.
Three-Dimensional Chemical Space Exploration and Vectorization
One of the primary advantages of spirocyclic scaffolds in drug design is their ability to expand the exploration of three-dimensional chemical space. rsc.orgnih.gov Unlike flat aromatic rings, which primarily direct substituents in a two-dimensional plane, spirocycles orient substituents in well-defined vectors in 3D space. rsc.orgresearchgate.netkara5.live The spiro[2.3]hexane core, with its fused cyclopropane and cyclobutane rings, offers a rigid framework with predictable exit vectors for functional group placement. researchgate.net
Modulation of Physicochemical and Pharmacokinetic Properties
The incorporation of a spiro[2.3]hexane motif can significantly modulate the physicochemical and pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) properties of a drug candidate. rsc.orgconsensus.app These modifications are often aimed at improving drug-likeness and overcoming liabilities of the parent molecule.
Key physicochemical properties that can be fine-tuned include:
Basicity (pKa): The basicity of nitrogen-containing heterocycles influences their ionization state at physiological pH, which affects properties like solubility, cell permeability, and off-target interactions (e.g., hERG channel binding). The 4-azaspiro[2.3]hexane scaffold has been demonstrated to be less basic than the corresponding piperidine. rsc.org
Solubility: The introduction of polar atoms into the spirocyclic scaffold or the modulation of pKa can be used to enhance aqueous solubility, which is often a challenge in drug development. enamine.net
Metabolic Stability: The high ring strain and strong C-H bonds of the cyclopropane ring within the spiro[2.3]hexane scaffold can render it more resistant to oxidative metabolism by cytochrome P450 enzymes. rsc.org This can lead to improved metabolic stability and a longer half-life in the body.
The following table summarizes the comparative physicochemical properties of a model N-benzylpiperidine versus its N-benzyl-4-azaspiro[2.3]hexane analogue, as reported in initial profiling studies. rsc.org
| Property | N-Benzylpiperidine | N-Benzyl-4-azaspiro[2.3]hexane | Change upon Replacement |
| pKa | 9.08 | 8.52 | Decreased basicity |
| clogP | 3.12 | 3.26 | Increased lipophilicity |
This data illustrates the tangible impact of using a spiro[2.3]hexane-based bioisostere to fine-tune key molecular properties.
Structure-Activity Relationship (SAR) Studies for Spiro[2.3]hexane-Containing Therapeutics
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule contribute to its biological activity. mdpi.comnih.gov For compounds containing a spiro[2.3]hexane core, SAR studies focus on understanding the impact of modifying substituents on the spirocyclic scaffold.
The rigid nature of the spiro[2.3]hexane framework is particularly advantageous for SAR studies because it reduces the number of possible conformations, making it easier to correlate structural changes with activity. spirochem.com For instance, in the development of 5-azaspiro[2.3]hexane derivatives as conformationally constrained analogues of L-glutamic acid, a stereocontrolled synthesis allowed for the precise placement of a carboxylic acid group. researchgate.net The biological evaluation of these distinct stereoisomers provided clear insights into the required spatial orientation of the pharmacophore for receptor binding.
Key aspects explored in SAR studies of spiro[2.3]hexane-containing molecules include:
Position of substituents: The effect of placing functional groups at different positions on the cyclobutane or cyclopropane rings is evaluated.
Nature of substituents: A variety of substituents (e.g., hydrogen bond donors/acceptors, hydrophobic groups) are introduced to probe the binding pocket of the biological target.
Stereochemistry: As many spiro[2.3]hexane derivatives are chiral, the biological activity of individual enantiomers or diastereomers is often assessed to identify the more active stereoisomer. researchgate.net
While extensive SAR data for a wide range of spiro[2.3]hexane-containing therapeutics is still emerging, studies on related spirocyclic systems, such as spirocyclic chromanes with antimalarial activity, have demonstrated that even subtle changes to the spirocyclic core or its substituents can lead to significant differences in potency and selectivity. nih.gov
Utility in Fragment-Based Lead Identification and Drug Development
Fragment-Based Drug Discovery (FBDD) has become a powerful and efficient strategy for identifying novel lead compounds. nih.govfrontiersin.orgdrugdiscoverychemistry.com This approach involves screening libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind weakly but efficiently to a biological target. These initial fragment hits are then optimized and grown into more potent, drug-like molecules. nih.gov
Spiro[2.3]hexane derivatives are well-suited for inclusion in fragment libraries, particularly those focused on exploring 3D chemical space. nih.gov Historically, fragment libraries have been dominated by flat, aromatic compounds. However, there is a growing recognition that 3D fragments can offer better starting points for lead optimization, potentially leading to compounds with improved physicochemical properties and selectivity. nih.gov
The spiro[2.3]hexane scaffold provides several desirable features for a 3D fragment:
Structural Rigidity: The fixed conformation allows for a clear understanding of the binding mode via techniques like X-ray crystallography. nih.gov
Defined Exit Vectors: The scaffold presents clear, spatially defined points for chemical elaboration, facilitating the "fragment growing" or "fragment linking" optimization strategies. kara5.livespirochem.com
Novelty and Fsp3-Richness: These scaffolds occupy a less-explored area of chemical space and contribute to a higher Fsp3 character, which is often associated with improved clinical outcomes. rsc.orgnih.gov
By incorporating spiro[2.3]hexane-based fragments into screening libraries, medicinal chemists can identify novel binding interactions and starting points for the development of therapeutics against a wide range of targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
